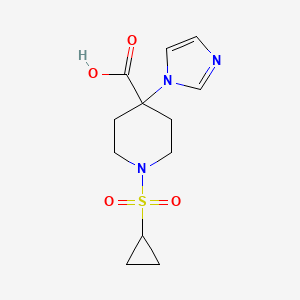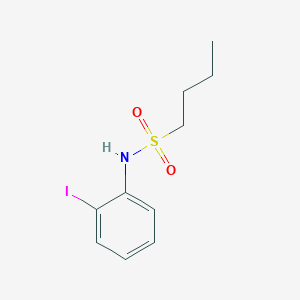![molecular formula C25H33N3O B5495366 2-[(3,4-dimethyl-1-piperazinyl)carbonyl]-N-methyl-N-(2-phenylethyl)-2-indanamine](/img/structure/B5495366.png)
2-[(3,4-dimethyl-1-piperazinyl)carbonyl]-N-methyl-N-(2-phenylethyl)-2-indanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,4-dimethyl-1-piperazinyl)carbonyl]-N-methyl-N-(2-phenylethyl)-2-indanamine, commonly known as DPI or DPIC, is a synthetic compound that belongs to the class of indanamines. DPI has gained significant attention in the scientific community due to its potential therapeutic application in the treatment of various neurological disorders, including Parkinson's disease and depression.
Mécanisme D'action
The mechanism of action of DPI is not fully understood, but it is believed to act as a dopamine reuptake inhibitor and a serotonin-norepinephrine reuptake inhibitor. DPI has been shown to increase the levels of dopamine in the brain by inhibiting the reuptake of dopamine by presynaptic neurons. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can improve the symptoms of Parkinson's disease. DPI has also been shown to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
DPI has been shown to have several biochemical and physiological effects. In animal models, DPI has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. DPI has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the survival and growth of neurons. DPI has been shown to improve motor function in animal models of Parkinson's disease and to have antidepressant and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DPI is its well-established synthesis method, which allows for the production of high yields of pure compound. DPI has also shown promising results in preclinical studies for the treatment of various neurological disorders. However, one of the limitations of DPI is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of DPI and its potential side effects.
Orientations Futures
There are several future directions for the research on DPI. One direction is to further investigate the mechanism of action of DPI and its potential side effects. Another direction is to explore the therapeutic potential of DPI in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, more research is needed to optimize the formulation of DPI for in vivo administration. Overall, DPI has shown promising results in preclinical studies and holds great potential for the development of new therapies for neurological disorders.
Méthodes De Synthèse
DPI is synthesized by reacting 3,4-dimethyl-1-piperazinecarboxylic acid with N-methyl-N-(2-phenylethyl)amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with indanone to yield DPI. The synthesis method of DPI is well-established, and the compound can be synthesized in high yields with good purity.
Applications De Recherche Scientifique
DPI has been extensively studied for its potential therapeutic application in the treatment of various neurological disorders. In preclinical studies, DPI has shown promising results in the treatment of Parkinson's disease, depression, and anxiety. DPI has been shown to increase the levels of dopamine in the brain, which is a neurotransmitter that is depleted in Parkinson's disease. DPI has also been shown to have antidepressant and anxiolytic effects in animal models.
Propriétés
IUPAC Name |
(3,4-dimethylpiperazin-1-yl)-[2-[methyl(2-phenylethyl)amino]-1,3-dihydroinden-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O/c1-20-19-28(16-15-26(20)2)24(29)25(17-22-11-7-8-12-23(22)18-25)27(3)14-13-21-9-5-4-6-10-21/h4-12,20H,13-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNCPIPLLDZMTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)C(=O)C2(CC3=CC=CC=C3C2)N(C)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dimethyl-1-piperazinyl)carbonyl]-N-methyl-N-(2-phenylethyl)-2-indanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5495283.png)

![1,6-dimethyl-N-[(1R*,2S*)-2-phenylcyclopropyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5495295.png)
![(3S*,4R*)-1-[2,4-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-3-methoxypiperidin-4-amine](/img/structure/B5495297.png)
![2-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyrimidine](/img/structure/B5495309.png)

![2-[(dimethylamino)methyl]-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5495318.png)
![N-cyclopropyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5495335.png)

![5-bromo-N-[4-chloro-2-(4-chlorobenzoyl)phenyl]-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5495359.png)
![1-[1-(5-chloro-2,3-dimethoxybenzyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5495369.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5495370.png)
![2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5495378.png)
![N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide](/img/structure/B5495393.png)